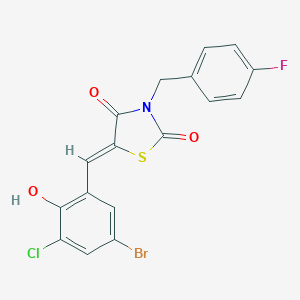
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione is a chemical compound that has been studied for its potential use in scientific research. It is a thiazolidinedione derivative that has shown promising results in various studies.
Wirkmechanismus
The mechanism of action of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves its ability to activate peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that is involved in the regulation of glucose and lipid metabolism, as well as inflammation. Activation of PPARγ by 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione leads to the upregulation of genes involved in glucose uptake, lipid metabolism, and anti-inflammatory pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione include improved insulin sensitivity, reduced blood glucose levels, inhibition of cancer cell growth, induction of apoptosis, protection of neurons from oxidative stress, and improvement in cognitive function. These effects are mediated through the activation of PPARγ and the upregulation of genes involved in glucose and lipid metabolism, anti-inflammatory pathways, and apoptosis.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione in lab experiments is its ability to activate PPARγ, which is a well-established target for the treatment of diabetes and other metabolic disorders. Another advantage is its potential use in cancer research and neurodegenerative disease research. However, a limitation of using this compound in lab experiments is its relatively low solubility, which may make it difficult to work with in certain assays.
Zukünftige Richtungen
There are several future directions for the study of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione. One direction is to further investigate its potential use in cancer research, particularly in combination with other chemotherapeutic agents. Another direction is to explore its potential use in the treatment of neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. Additionally, further studies are needed to elucidate the molecular mechanisms underlying its effects on glucose and lipid metabolism and to identify potential side effects and toxicity.
Synthesemethoden
The synthesis of 5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione involves the reaction of 5-bromo-3-chloro-2-hydroxybenzaldehyde and 4-fluorobenzylamine in the presence of thiazolidine-2,4-dione. The reaction is carried out in a solvent such as ethanol or methanol and requires heating and stirring for several hours. The product is then purified through recrystallization or chromatography.
Wissenschaftliche Forschungsanwendungen
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione has been studied for its potential use in various scientific research applications. It has shown promising results in the areas of cancer research, diabetes research, and neurodegenerative disease research. In cancer research, it has been shown to inhibit the growth of certain cancer cells and induce apoptosis. In diabetes research, it has been shown to improve insulin sensitivity and reduce blood glucose levels. In neurodegenerative disease research, it has been shown to protect neurons from oxidative stress and improve cognitive function.
Eigenschaften
Produktname |
5-(5-Bromo-3-chloro-2-hydroxybenzylidene)-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione |
|---|---|
Molekularformel |
C17H10BrClFNO3S |
Molekulargewicht |
442.7 g/mol |
IUPAC-Name |
(5Z)-5-[(5-bromo-3-chloro-2-hydroxyphenyl)methylidene]-3-[(4-fluorophenyl)methyl]-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H10BrClFNO3S/c18-11-5-10(15(22)13(19)7-11)6-14-16(23)21(17(24)25-14)8-9-1-3-12(20)4-2-9/h1-7,22H,8H2/b14-6- |
InChI-Schlüssel |
AZCBVJBTLIPDEW-NSIKDUERSA-N |
Isomerische SMILES |
C1=CC(=CC=C1CN2C(=O)/C(=C/C3=C(C(=CC(=C3)Br)Cl)O)/SC2=O)F |
SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=CC(=CC(=C3O)Cl)Br)SC2=O)F |
Kanonische SMILES |
C1=CC(=CC=C1CN2C(=O)C(=CC3=C(C(=CC(=C3)Br)Cl)O)SC2=O)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5Z)-5-[4-(benzyloxy)-3-methoxybenzylidene]-3-(4-fluorobenzyl)-1,3-thiazolidine-2,4-dione](/img/structure/B302107.png)

![(5-bromo-4-{(Z)-[3-(4-fluorobenzyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]methyl}-2-methoxyphenoxy)acetic acid](/img/structure/B302110.png)
![N'-[4-(allyloxy)-3-methoxybenzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302114.png)
![N'-(3,4-diethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302115.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302116.png)
![N'-[(E)-(3-chloro-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-[2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl]acetohydrazide](/img/structure/B302120.png)
![N'-[4-(diethylamino)benzylidene]-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302121.png)
![N'-(2-ethoxybenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302122.png)
![N'-(4-methylbenzylidene)-2-{2-[3-(trifluoromethyl)anilino]-1,3-thiazol-4-yl}acetohydrazide](/img/structure/B302124.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-3-{2-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]hydrazino}-3-oxopropanamide](/img/structure/B302126.png)

![methyl 4-chloro-3-(5-{(E)-[2-(naphtho[2,1-b]furan-2-ylcarbonyl)hydrazinylidene]methyl}furan-2-yl)benzoate](/img/structure/B302129.png)